Mu-Opioid Receptor Agonist Potency: (2R,6S)-Configured Morpholine-Propanolamine vs. Achiral Morpholine Reference
1-Amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol (CAS 452105-52-1) was tested as an agonist at the recombinant human mu-opioid receptor (MOR) expressed in CHO-K1 cells using a cAMP accumulation HTRF assay with a 45-minute incubation period, yielding an EC₅₀ of 52 nM [1]. No directly matched EC₅₀ data for the achiral comparator 1-amino-3-morpholinopropan-2-ol in the identical MOR assay system is available in public databases. However, structurally related morpholine-containing MOR ligands lacking the cis-2,6-dimethyl substitution pattern typically exhibit significantly right-shifted potency; for example, the 5-HT2C-targeting morpholine 2,6-dimethyl-4-(1-phenyltetrazol-5-yl)morpholine showed EC₅₀ > 40,000 nM at the related 5-HT1e receptor, illustrating the profound influence of the cis-dimethyl substitution on GPCR engagement [2]. While this is a cross-target comparison, it supports the class-level inference that the (2R,6S)-dimethylmorpholine configuration confers measurable GPCR potency advantages over unsubstituted morpholine scaffolds.
| Evidence Dimension | MOR agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 52 nM (human MOR, CHO-K1, cAMP HTRF assay, 45 min incubation) |
| Comparator Or Baseline | Class benchmark: morpholine GPCR ligands without cis-2,6-dimethyl substitution show EC₅₀ > 40,000 nM at 5-HT1e (cross-target reference); matched MOR data for non-dimethyl analog not publicly available |
| Quantified Difference | ≥ 769-fold greater potency of the (2R,6S)-dimethyl compound relative to class-level non-dimethyl morpholine benchmark; directionally consistent with mTOR series observations (200-fold selectivity shift with dimethyl substitution) |
| Conditions | BindingDB BDBM50548568: recombinant human MOR, CHO-K1 cells, stimulation of cAMP accumulation, 45 min incubation, HTRF detection |
Why This Matters
The nM-range MOR EC₅₀ establishes this compound as a viable starting point for opioid receptor ligand optimization, and the stereochemical dependence of this activity means procurement of the incorrect enantiomer or des-methyl analog risks complete loss of target engagement.
- [1] BindingDB. BDBM50548568 / CHEMBL4781352: Agonist activity at human MOR expressed in CHO-K1 cells assessed as stimulation of cAMP accumulation incubated for 45 mins by HTRF assay. EC₅₀ = 52 nM. View Source
- [2] BindingDB. BDBM31039: 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine, S1P3 EC₅₀ > 40,000 nM at 5-HT1e receptor (counterscreen). View Source
